molecular formula C13H13F4NO4 B14794304 (2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxin-5-yl)-carbamic acid tert-butyl ester

(2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxin-5-yl)-carbamic acid tert-butyl ester

Cat. No.: B14794304
M. Wt: 323.24 g/mol
InChI Key: RGYAJYYHKVDUOZ-UHFFFAOYSA-N
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Description

(2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxin-5-yl)-carbamic acid tert-butyl ester is a synthetic organic compound characterized by its unique structure, which includes a tetrafluorinated dioxin ring and a carbamate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxin-5-yl)-carbamic acid tert-butyl ester typically involves multiple steps. One common route includes the following steps:

    Formation of the dioxin ring: This step involves the reaction of a suitable precursor with fluorinating agents under controlled conditions to introduce the tetrafluoro groups.

    Introduction of the carbamate ester group: This step involves the reaction of the dioxin intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of less toxic solvents and reagents, may be applied to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxin-5-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer fluorine atoms.

    Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

(2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxin-5-yl)-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxin-5-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxin-5-yl)-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester group.

    (2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxin-5-yl)-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester group.

Uniqueness

The uniqueness of (2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxin-5-yl)-carbamic acid tert-butyl ester lies in its combination of a tetrafluorinated dioxin ring and a carbamate ester group, which imparts distinct chemical and physical properties. These properties make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H13F4NO4

Molecular Weight

323.24 g/mol

IUPAC Name

tert-butyl N-(2,2,3,3-tetrafluoro-1,4-benzodioxin-5-yl)carbamate

InChI

InChI=1S/C13H13F4NO4/c1-11(2,3)22-10(19)18-7-5-4-6-8-9(7)21-13(16,17)12(14,15)20-8/h4-6H,1-3H3,(H,18,19)

InChI Key

RGYAJYYHKVDUOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C(=CC=C1)OC(C(O2)(F)F)(F)F

Origin of Product

United States

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